

An In-depth Technical Guide to N-(4-Methoxyphenyl)maleimide

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Compound of Interest

Compound Name: *N*-(4-Methoxyphenyl)maleimide

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This technical guide provides a comprehensive overview of **N-(4-Methoxyphenyl)maleimide**, a versatile chemical compound with significant applications in polymer chemistry and bioconjugation. This document details its chemical properties, synthesis protocols, reactivity, and its role in various scientific domains.

Core Molecular Data

N-(4-Methoxyphenyl)maleimide is an aromatic maleimide derivative. Its fundamental properties are summarized below.

Property	Value	Citation(s)
Molecular Formula	C ₁₁ H ₉ NO ₃	[1][2][3]
Molecular Weight	203.19 g/mol	[1][2][3]
CAS Number	1081-17-0	[1][2][3]
Appearance	Yellow to green solid precipitate	[1]
Melting Point	129°C	[1]

Synthesis of N-(4-Methoxyphenyl)maleimide

The synthesis of **N-(4-Methoxyphenyl)maleimide** is typically achieved through a two-step process involving the reaction of an aniline derivative with maleic anhydride, followed by a cyclodehydration reaction.

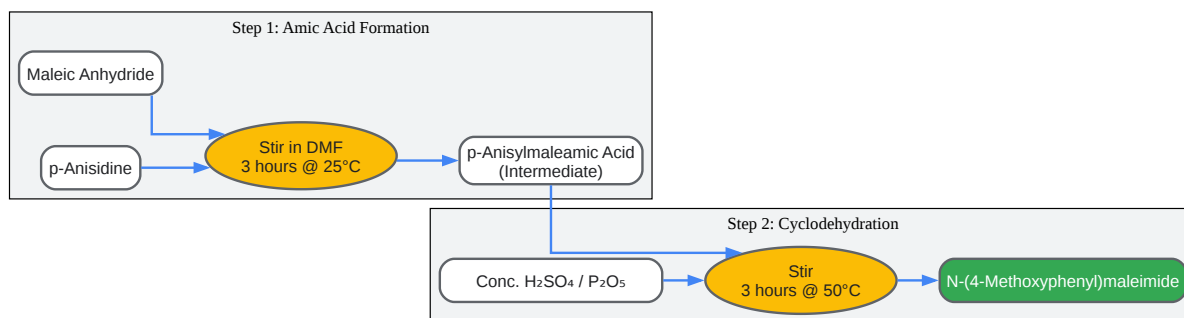
This protocol is based on the methodology described by Meena et al. (2023).^[1]

Step 1: Formation of p-Anisylmaleamic Acid

- Dissolve p-anisidine (4-methoxyaniline) and maleic anhydride in N,N-Dimethylformamide (DMF) (e.g., 30 mL).
- Stir the reaction mixture for three hours at room temperature (25°C).
- Pour the reaction solution into crushed ice to precipitate the intermediate, p-anisylmaleamic acid.
- Filter the resulting yellow solid and dry it under a vacuum.
- Recrystallize the solid from methanol to obtain the pure p-anisylmaleamic acid.

Step 2: Cyclodehydration to N-(4-Methoxyphenyl)maleimide

- Treat the purified p-anisylmaleamic acid with a dehydrating agent, such as a mixture of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅).
- Stir the solution for three hours at 50°C.
- Pour the resulting solution into crushed ice or cooled water to precipitate the final product.
- Filter the green solid precipitate, wash it with water, and then dry it. The reported yield is approximately 70%.^[1]



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Caption: Synthesis workflow for **N-(4-Methoxyphenyl)maleimide**.

Reactivity and Applications

The reactivity of **N-(4-Methoxyphenyl)maleimide** is dominated by the electrophilic double bond of the maleimide ring, making it highly susceptible to Michael addition reactions, particularly with thiols. This property is the cornerstone of its use in bioconjugation.

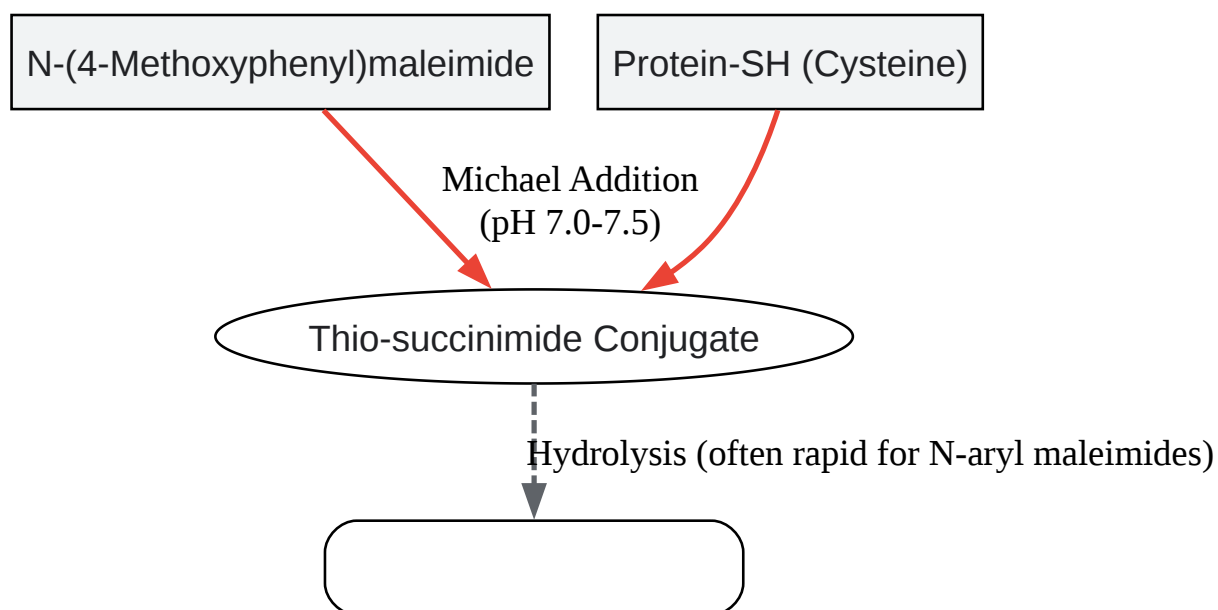
Maleimides are among the most common reagents for selectively targeting cysteine residues in proteins and peptides. The reaction proceeds via a covalent Michael addition of the thiol group to the maleimide double bond, forming a stable thioether linkage. This specificity allows for the precise attachment of labels, drugs, or other moieties to biomolecules.

This is a generalized protocol for conjugating a maleimide-functionalized molecule to a protein containing accessible cysteine residues.

- **Protein Preparation:** Dissolve the protein to be conjugated in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, Tris, or HEPES) to a concentration of 1-10 mg/mL. The

buffer must not contain any thiol reagents.

- Disulfide Reduction (Optional): If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.
- Maleimide Reagent Preparation: Prepare a stock solution of **N-(4-Methoxyphenyl)maleimide** (or a derivative) in an anhydrous organic solvent like DMSO or DMF (e.g., 10 mM).
- Conjugation Reaction: Add the maleimide stock solution to the protein solution. A typical starting molar ratio of maleimide to protein is 10:1 to 20:1, though this should be optimized for each specific application.
- Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.
- Purification: Remove excess, unreacted maleimide reagent from the conjugated protein using size exclusion chromatography, dialysis, or spin filtration.



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